molecular formula C12H9NO B595483 2-Phenylpyridine-4-carboxaldehyde CAS No. 1214381-00-6

2-Phenylpyridine-4-carboxaldehyde

Cat. No.: B595483
CAS No.: 1214381-00-6
M. Wt: 183.21
InChI Key: RJHPGQZMGVLXLA-UHFFFAOYSA-N
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Description

2-Phenylpyridine-4-carboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It is characterized by a phenyl group attached to the second position of the pyridine ring and an aldehyde group at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyridine-4-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyridine with a suitable oxidizing agent to introduce the aldehyde group at the fourth position. For instance, the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide, can be employed to achieve this transformation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyridine-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-Phenylpyridine-4-carboxylic acid.

    Reduction: 2-Phenylpyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenylpyridine-4-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-Phenylpyridine-4-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxaldehyde: Similar structure but with the aldehyde group at the second position.

    Pyridine-3-carboxaldehyde: Similar structure but with the aldehyde group at the third position.

    Pyridine-4-carboxaldehyde: Similar structure but without the phenyl group.

Uniqueness

2-Phenylpyridine-4-carboxaldehyde is unique due to the presence of both the phenyl group and the aldehyde group on the pyridine ring. This combination imparts distinct chemical reactivity and binding properties, making it valuable for specific applications in synthesis and material science.

Properties

IUPAC Name

2-phenylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHPGQZMGVLXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673508
Record name 2-Phenylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214381-00-6
Record name 2-Phenylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of commercially available 2-bromoisonicotinaldehyde (3.000 g; 16.12 mmol), phenylboronic acid (3.009 g; 24.19 mmol), and Pd(PPh3)4 (931 mg; 0.80 mmol) in toluene (40 ml) and aq. 2 M Na2CO3 (34 ml) was heated to reflux, under nitrogen, for 4 h. After cooling to rt, water and AcOEt were added. The separated aq. layer was further extracted with AcOEt. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=7/3) afforded 2-phenylisonicotinaldehyde as a yellow oil. LC-MS (conditions A): tR=0.39 min.; [M+H]+: 184.47 g/mol.
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3 g
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3.009 g
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34 mL
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40 mL
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Reaction Step One
Quantity
931 mg
Type
catalyst
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0 (± 1) mol
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